molecular formula C11H14ClNO2 B6258389 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride CAS No. 1205750-91-9

3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride

Cat. No.: B6258389
CAS No.: 1205750-91-9
M. Wt: 227.69 g/mol
InChI Key: AXNCNIQPJHXNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound is known for its potential biological and pharmaceutical applications due to its unique structural features.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as tryptophan or indole itself.

  • Reaction Steps: The synthesis involves multiple steps, including alkylation, cyclization, and hydrochloride formation. For example, the alkylation of indole with appropriate alkyl halides followed by cyclization can yield the desired compound.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions of the indole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-5-carboxylic acid derivatives.

  • Reduction Products: Reduced indole derivatives.

  • Substitution Products: Alkylated indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound has potential therapeutic applications in the treatment of various diseases due to its bioactive properties. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: A closely related compound with similar biological activities.

  • 3,3-Dimethyl-2-oxo-1H-indole-5-carboxylic acid: Another derivative with potential pharmaceutical applications.

Uniqueness: 3,3-Dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the dimethyl group and the hydrochloride salt form, which can influence its reactivity and biological activity.

Properties

CAS No.

1205750-91-9

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-11(2)6-12-9-4-3-7(10(13)14)5-8(9)11;/h3-5,12H,6H2,1-2H3,(H,13,14);1H

InChI Key

AXNCNIQPJHXNHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)C(=O)O)C.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.